molecular formula C9H6F3N3OS B2808538 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine CAS No. 70091-10-0

5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No. B2808538
CAS RN: 70091-10-0
M. Wt: 261.22
InChI Key: LURXPFBQVJNHBB-UHFFFAOYSA-N
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Description

The compound “5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine” is an organic compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The thiadiazole ring is substituted at the 5-position with a 4-(trifluoromethoxy)phenyl group and at the 2-position with an amine group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thiadiazole ring attached to a phenyl ring through a trifluoromethoxy group. The electron-withdrawing nature of the trifluoromethoxy group could potentially influence the electronic properties of the entire molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethoxy group could potentially increase the compound’s stability and resistance to metabolism, while the amine group could participate in hydrogen bonding, influencing the compound’s solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system in which this compound is used. Unfortunately, without more specific information or research, it’s not possible to provide a detailed mechanism of action .

properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3OS/c10-9(11,12)16-6-3-1-5(2-4-6)7-14-15-8(13)17-7/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURXPFBQVJNHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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